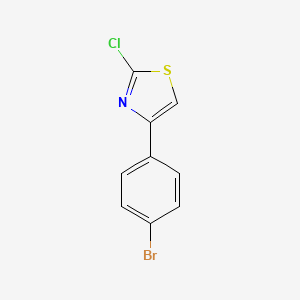

4-(4-Bromophenyl)-2-chlorothiazole

Description

Historical Context and Evolution of Thiazole (B1198619) Scaffold Synthesis

The groundwork for thiazole chemistry was laid in the late 19th century. ijper.orgnih.gov The most prominent and enduring method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887. ijper.orgwikipedia.orgscribd.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgscribd.comresearchgate.net For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) yields 2,4-dimethylthiazole. wikipedia.org The Hantzsch synthesis remains a widely utilized and fundamental method for creating a diverse range of thiazole derivatives. researchgate.netnih.govnih.gov

Another key historical method is the Cook-Heilbron thiazole synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. wikipedia.org This reaction produces 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. wikipedia.orgyoutube.com Prior to this discovery, 5-aminothiazoles were a relatively obscure class of compounds. wikipedia.org

Over the decades, these classical methods have been supplemented by numerous modern synthetic strategies, reflecting the continuous effort to develop more efficient and versatile routes to thiazole-containing compounds. nih.govorganic-chemistry.org

| Key Thiazole Synthesis Methods | |

| Synthesis Method | Description |

| Hantzsch Synthesis (1887) | Involves the reaction of α-haloketones with thioamides to form the thiazole ring. It is the oldest and most widely known method. scribd.comresearchgate.netnih.gov |

| Cook-Heilbron Synthesis (1947) | Forms 5-aminothiazoles through the reaction of α-aminonitriles with agents like carbon disulfide. wikipedia.orgcutm.ac.in |

| Gabriel's Synthesis | Involves the reaction of an acylaminoketone with phosphorus pentasulfide (P₂S₅) to yield thiazole derivatives. cutm.ac.in |

| Tcherniac's Synthesis | Produces 2-substituted thiazoles by the acid hydrolysis of α-thiocyanoketones. pharmaguideline.com |

Fundamental Role of Thiazole Derivatives in Advanced Organic Synthesis

Thiazole derivatives serve as essential building blocks, or synthons, in advanced organic synthesis. neliti.comneliti.comnih.gov Their utility stems from the reactivity of the thiazole ring and the ability to introduce a wide variety of functional groups at different positions. nih.gov This versatility allows for the construction of more complex molecules, including other fused heterocyclic systems like pyrazoles, pyrimidines, and oxazepines. neliti.com

The thiazole nucleus is a key component in a wide array of pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov Consequently, the development of novel synthetic routes to functionalized thiazoles is an area of intense research, aimed at creating new therapeutic agents with improved biological profiles. neliti.comnih.gov

Unique Reactivity Landscape of Halogenated Thiazole Heterocycles

The introduction of halogen atoms onto the thiazole ring creates a unique reactivity landscape that is highly valuable in synthetic chemistry. Halogenated thiazoles are versatile intermediates, primarily due to the reactivity of the carbon-halogen bond. cymitquimica.comjst.go.jp

The reactivity of a halogen substituent is highly dependent on its position on the thiazole ring. Halogens at the C2 position are particularly susceptible to nucleophilic substitution, reacting readily with various nucleophiles. cutm.ac.inrsc.orgias.ac.in This is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which activates the C2 position. In contrast, halogens at the C4 and C5 positions are generally less reactive towards nucleophiles unless activated by other electron-withdrawing groups on the ring. ias.ac.in

Furthermore, halothiazoles are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. nih.govresearchgate.netresearchgate.netwikipedia.org These reactions provide powerful methods for forming new carbon-carbon bonds, allowing for the attachment of aryl, alkenyl, or alkyl groups to the thiazole core. nih.govwikipedia.orgorganic-chemistry.org This capability is fundamental to the construction of complex, multi-ring structures often found in modern pharmaceuticals and functional materials. rsc.orgnih.gov The differential reactivity of halogens at various positions can be exploited for selective, stepwise functionalization of the thiazole ring. nih.gov

| Reactivity of Halogenated Thiazoles | |

| Position | General Reactivity |

| C2-Halogen | Highly reactive towards nucleophilic substitution due to activation by the adjacent ring nitrogen. cutm.ac.inrsc.orgias.ac.in |

| C4/C5-Halogen | Comparatively inert to nucleophilic attack but can be activated for cross-coupling reactions. ias.ac.inmdpi.com |

| Cross-Coupling Reactions | Halogens at all positions serve as crucial handles for Pd-catalyzed reactions (e.g., Suzuki, Negishi) to form C-C bonds. nih.govresearchgate.netresearchgate.net |

Positional Significance of 4-(4-Bromophenyl)-2-chlorothiazole within Contemporary Halothiazole Research

The compound this compound holds strategic importance in contemporary research due to the distinct reactivity of its two halogen substituents located on different parts of the molecule. cymitquimica.comcymitquimica.com Its structure features a chlorine atom at the highly activated 2-position of the thiazole ring and a bromine atom on the phenyl ring at the 4-position.

This dual-halogen arrangement makes it a highly versatile building block:

The 2-Chloro Group: This group serves as an excellent leaving group for nucleophilic aromatic substitution reactions. Researchers have utilized this reactivity to introduce various amines and other nucleophiles at the 2-position, leading to the synthesis of diverse libraries of N-substituted thiazole derivatives. nih.gov

The 4-(4-Bromophenyl) Group: The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively modifying the properties of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGXNMKQSFBNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507295 | |

| Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3884-33-1 | |

| Record name | 4-(4-Bromophenyl)-2-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(4-bromophenyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Bromophenyl 2 Chlorothiazole

Established Routes to 2-Chlorothiazole (B1198822) Frameworks

The synthesis of 2-chlorothiazoles often begins with the construction of a more accessible precursor, typically a 2-aminothiazole (B372263) or a 2-hydroxythiazole, which is subsequently converted to the desired 2-chloro derivative.

First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is a versatile and high-yielding method for creating the thiazole ring. chemhelpasap.comsynarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.comyoutube.com This reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

For the synthesis of the 4-(4-bromophenyl) moiety, a key starting material is 2-bromo-1-(4-bromophenyl)ethanone (p-bromoacetophenone). This α-haloketone is reacted with a thioamide source, most commonly thiourea (B124793), to construct the 4-aryl-2-aminothiazole scaffold. youtube.comnih.govnih.gov The reaction is typically performed in a solvent like ethanol (B145695) and may be heated to reflux to ensure completion. nih.govyoutube.com The resulting product, 4-(4-bromophenyl)thiazol-2-amine, serves as a crucial intermediate for introducing the 2-chloro substituent.

This method is fundamentally the Hantzsch synthesis, which remains the most prominent and widely adopted strategy for this class of compounds. The reaction between an α-halocarbonyl compound, such as p-bromoacetophenone, and a thioamide or thiourea is the cornerstone for building the 4-arylthiazole framework. nih.govresearchgate.net The use of thiourea is particularly common as it directly furnishes the 2-aminothiazole precursor needed for subsequent chlorination. nih.govnih.gov The reaction mechanism involves the nucleophilic sulfur of thiourea attacking the carbon bearing the halogen in the α-haloketone, followed by cyclization and dehydration. chemhelpasap.com

Specific Synthetic Pathways to 4-(4-Bromophenyl)-2-chlorothiazole

Achieving the final target compound requires a well-defined sequence of reactions to install both the 4-(4-bromophenyl) group and the 2-chloro substituent onto the thiazole ring.

The most documented pathway to this compound is a two-step process that begins with the Hantzsch synthesis followed by a Sandmeyer-type reaction.

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine This initial step involves the reaction of p-bromoacetophenone with thiourea. nih.govnih.gov Iodine is often used as a catalyst in this condensation. nih.govnih.gov The mixture is typically refluxed for several hours. After cooling, the reaction mixture is treated with a base, such as ammonium (B1175870) hydroxide, to precipitate the crude product, which can then be purified. nih.gov

Reaction Scheme: Hantzsch Synthesis of the Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| p-Bromoacetophenone | Thiourea | Iodine | 4-(4-bromophenyl)thiazol-2-amine | nih.gov |

Step 2: Conversion of the 2-Amino Group to a 2-Chloro Group With the 4-(4-bromophenyl)thiazol-2-amine intermediate in hand, the 2-amino group is converted to a chloro group. This transformation is effectively achieved via a Sandmeyer reaction. The 2-aminothiazole is treated with a nitrite (B80452) source, like sodium nitrite (NaNO₂), in the presence of an acid to form an intermediate diazonium salt. This salt is then reacted with a copper(I) chloride source or a combination of reagents like copper sulfate (B86663) (CuSO₄) and sodium chloride (NaCl) to yield the final product, this compound. nih.govmdpi.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, time, and the nature of the base or catalyst used. researchgate.net For the initial Hantzsch synthesis, studies have shown that using microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to excellent yields. researchgate.net The choice of solvent and base in subsequent steps, such as amidation reactions on related thiazoles, has also been shown to be critical for improving yields. researchgate.net For instance, one-pot, three-component reactions under microwave irradiation and catalyst-free conditions have been developed for analogous thiazole-2-imines, affording products in high yields (up to 98%) in as little as 10-20 minutes. researchgate.net

Table: Optimization Approaches for Thiazole Synthesis

| Optimization Technique | Benefit | Example Condition | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, high yield | 100 W power, 120°C, 10-15 min | researchgate.net |

| Solvent-Free Grinding | Green chemistry, good to outstanding yields | Mortar-pestle grinding, 10-20 min | researchgate.net |

| Catalyst Selection | Improved efficiency | One-pot reactions without external catalysts | mdpi.com |

Modern Approaches in Thiazole Synthesis

While the Hantzsch synthesis remains a powerful tool, contemporary organic chemistry has introduced several innovative methods applicable to thiazole synthesis, focusing on efficiency, sustainability, and molecular diversity.

Modern strategies often employ multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, which simplifies procedures and reduces waste. researchgate.netresearchgate.net Catalyst-free and solvent-free reaction conditions, often facilitated by microwave or ultrasonic irradiation, represent a significant advancement towards green chemistry. researchgate.netorganic-chemistry.org The use of environmentally benign solvents, such as deep eutectic solvents (DESs), is also gaining traction as an alternative to volatile organic compounds. researchgate.net Furthermore, novel catalytic systems, including copper- and palladium-catalyzed cross-coupling reactions, have been developed for the direct C-H functionalization of the thiazole ring, offering new pathways to substituted derivatives. organic-chemistry.org

Green Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of thiazole derivatives aims to reduce the environmental impact by using safer solvents, reusable catalysts, and energy-efficient methods. The Hantzsch synthesis of the key intermediate, 4-(4-bromophenyl)thiazol-2-amine, has been a focal point for such improvements.

Reusable Heterogeneous Catalysts: A significant green advancement is the replacement of traditional homogeneous catalysts with solid-supported, reusable heterogeneous catalysts. For instance, copper silicate (B1173343) has been employed as an efficient, reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles, including the 4-(4-bromophenyl) derivative. nanobioletters.com This method offers advantages such as high yields, reduced reaction times, and a simple workup procedure where the catalyst can be recovered by filtration and reused for multiple cycles. nanobioletters.com Similarly, silica-supported tungstosilisic acid has been used as a recyclable catalyst for one-pot Hantzsch thiazole synthesis, demonstrating high efficiency under both conventional heating and ultrasonic irradiation. mdpi.combepls.com

Alternative Energy Sources and Solvents: To minimize energy consumption and the use of volatile organic compounds (VOCs), alternative energy sources and green solvents are being explored. Microwave-assisted synthesis has been shown to be an environmentally benign and efficient method for the rapid synthesis of thiazole derivatives. bepls.com

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, represent a green alternative to traditional organic solvents. nih.gov These solvents are biodegradable, have low volatility, and can be recycled. The Hantzsch reaction has been successfully performed in a choline chloride/glycerol medium, providing good yields and avoiding the use of hazardous solvents. nih.gov The DES media could be reused multiple times without a significant drop in product yield, further enhancing the sustainability of the process. nih.gov

The table below summarizes various green catalytic approaches for the synthesis of the precursor 4-(4-bromophenyl)thiazol-2-amine.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Copper Silicate (10 mol%) | p-Bromoacetophenone, Thiourea | Ethanol | Reflux, 78°C | High | nanobioletters.com |

| Silica Supported Tungstosilisic Acid | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | - | Ultrasonic Irradiation or Heating | 79-90 | mdpi.combepls.com |

| None | Bromoacetylferrocene, Aryl Thioureas | Choline chloride/glycerol (DES) | 80°C | Good | nih.gov |

This table illustrates green methodologies applied to the synthesis of the thiazole core, with specific data for the 4-(4-bromophenyl) derivative or closely related analogues.

Catalyst-Free and Environmentally Benign Catalysis in Thiazole Formation

Developing synthetic routes that eliminate the need for a catalyst altogether is a primary goal of green chemistry. Such methods simplify purification, reduce waste, and avoid potential product contamination with metal residues.

Catalyst-Free Hantzsch Synthesis: The classic Hantzsch condensation of an α-haloketone (like 2-bromo-1-(4-bromophenyl)ethan-1-one) with thiourea can proceed efficiently without any catalyst. organic-chemistry.org Research has demonstrated that a solvent-free reaction between these components can be completed in seconds, yielding the desired 2-aminothiazole in good yields after a simple workup. organic-chemistry.org This approach is exceptionally eco-friendly as it avoids both catalysts and solvents.

Water as a Green Solvent: Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. A catalyst-free procedure for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles has been reported where the reactants are simply refluxed in water. bepls.com While this specific example does not produce the 2-amino derivative directly, it highlights the potential for water to serve as a medium for catalyst-free thiazole synthesis. Another study reports a highly efficient synthesis of 4-acyl-NH-1,2,3-triazoles using water as the sole medium without any catalyst or additive, showcasing a sustainable methodology that could be adapted to other heterocyclic systems. doaj.org

One-pot, multi-component reactions under catalyst-free conditions further exemplify environmentally benign synthesis. A method for producing 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates in THF at low temperatures has been developed, which proceeds in high yields without a catalyst. nih.gov These strategies underscore a shift towards inherently safer and more efficient chemical processes.

The table below outlines catalyst-free approaches relevant to the synthesis of the thiazole ring.

| Reactants | Conditions | Key Features | Outcome | Reference |

| 2-Bromoacetophenones, Thiourea | Solvent-free, Heating | Catalyst-free, extremely fast reaction | Good yields of 2-aminothiazoles | organic-chemistry.org |

| Dithiocarbamates, α-Halocarbonyl compounds | Water, Reflux | Catalyst-free, green solvent | High yields of 2-(alkylsulfanyl)thiazoles | bepls.com |

| Amines, Isothiocyanates, Nitroepoxides | THF, 10–15 °C | Catalyst-free, one-pot, three-component | High yields of 2-iminothiazoles | nih.gov |

| N,N-dimethylenaminones, Tosyl azide | Water, 40°C | Catalyst-free, additive-free, sole medium is water | High efficiency for 4-acyl-NH-1,2,3-triazoles | doaj.org |

This table illustrates the principles of catalyst-free synthesis for thiazoles and related heterocycles.

Advanced Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 2 Chlorothiazole and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In the context of 4-(4-Bromophenyl)-2-chlorothiazole and its synthetic intermediates, the chemical shifts (δ) and coupling patterns of the protons are characteristic of their positions on the aromatic and thiazole (B1198619) rings.

For the intermediate 4-(4-bromophenyl)thiazol-2-amine, the ¹H NMR spectrum in DMSO-d6 shows aromatic protons as a set of doublets at approximately 7.75 ppm and 7.54 ppm, corresponding to the protons on the bromophenyl group. rsc.org A singlet observed around 7.05 ppm is attributed to the proton on the thiazole ring, and a broad singlet at about 7.12 ppm indicates the presence of the amino (-NH2) group. rsc.orgnih.gov

The ¹H NMR spectra of related derivatives, such as N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide, exhibit characteristic multiplets for the aromatic protons in the range of 6.939–7.52 δ ppm. nih.gov The appearance of singlets at specific chemical shifts can confirm the presence of other functional groups, for instance, a singlet for an N=CH linkage often appears between 7.57–9.7 δ ppm. nih.gov

¹H NMR Data for 4-(4-bromophenyl)thiazol-2-amine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.75 | Doublet | 8.6 |

| Aromatic-H | 7.54 | Doublet | 8.6 |

| Thiazole-H | 7.05 | Singlet | - |

| NH₂ | 7.12 | Singlet | - |

Solvent: DMSO-d6 rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the characterization of the carbon skeleton.

For 4-(4-bromophenyl)thiazol-2-amine, the ¹³C NMR spectrum in DMSO shows a signal at approximately 168.9 ppm, which is characteristic of the C2 carbon of the thiazole ring attached to the amino group. rsc.org The C4 and C5 carbons of the thiazole ring appear at around 149.1 ppm and 102.8 ppm, respectively. rsc.org The carbon atoms of the bromophenyl ring exhibit signals at approximately 134.6 ppm, 131.8 ppm, 128.0 ppm, and 120.6 ppm. rsc.org

¹³C NMR Data for 4-(4-bromophenyl)thiazol-2-amine

| Carbon | Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 168.9 |

| C4 (Thiazole) | 149.1 |

| C5 (Thiazole) | 102.8 |

| C-Br (Aromatic) | 120.6 |

| C-H (Aromatic) | 128.0 |

| C-H (Aromatic) | 131.8 |

| C-C (Aromatic) | 134.6 |

Solvent: DMSO rsc.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by analyzing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a fingerprint of the functional groups present.

In the synthesis of this compound, a key intermediate is 4-(4-bromophenyl)thiazol-2-amine. The FT-IR spectrum of this intermediate shows characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group (NH₂) typically appear in the region of 3400-3200 cm⁻¹. nih.gov The C-Br stretching vibration of the bromophenyl group is observed at a lower frequency, around 666 cm⁻¹. nih.gov The aromatic C-H stretching and C=C bending vibrations also give rise to characteristic peaks. mdpi.com

Raman Spectroscopy for Complementary Vibrational Modes

Characteristic FT-IR Bands for 4-(4-bromophenyl)thiazol-2-amine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | ~3400-3200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=N (Thiazole) | Stretching | ~1600-1650 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-Br | Stretching | ~666 |

Data based on typical ranges and information from related compounds. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

The molecular weight of this compound is 274.56 g/mol . sigmaaldrich.com In a mass spectrum, this would correspond to the molecular ion peak [M]⁺. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak will appear as a characteristic pattern of isotopic peaks. The fragmentation pattern observed in the mass spectrum can provide further structural information. For example, the loss of a chlorine atom or the cleavage of the bond between the phenyl and thiazole rings would result in specific fragment ions. The predicted monoisotopic mass for the related compound 2-(4-bromophenyl)-4-(chloromethyl)-1,3-thiazole (B1340724) is 286.9171 Da. uni.lu

Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₅BrClNS |

| Molecular Weight | 274.56 |

| Monoisotopic Mass | 272.9147 |

Data from chemical property databases. sigmaaldrich.comcymitquimica.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C9H5BrClNS. Using HRMS, the experimentally measured monoisotopic mass can be compared against the theoretically calculated mass. The close agreement between these values provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com Techniques like electrospray ionization (ESI) are commonly employed to generate the molecular ions for analysis. mdpi.com

Table 1: Theoretical Elemental Composition and High-Resolution Mass Data for this compound (C9H5BrClNS)

| Element | Count | Atomic Mass | Total Mass |

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |

| Hydrogen (¹H) | 5 | 1.00783 | 5.03915 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Chlorine (³⁵Cl) | 1 | 34.96885 | 34.96885 |

| Nitrogen (¹⁴N) | 1 | 14.00307 | 14.00307 |

| Sulfur (³²S) | 1 | 31.97207 | 31.97207 |

| Calculated [M] | 272.90178 |

Note: The table displays the calculated exact mass for the most abundant isotopes. HRMS analysis would also show the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1), further confirming the presence of these halogens.

Coupled Techniques (e.g., GC-MS, LC-MS) for Purity Assessment

While HRMS confirms the identity of the primary compound, coupled chromatographic and mass spectrometric techniques are vital for assessing its purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for separating, identifying, and quantifying impurities, unreacted starting materials, or by-products in a sample. nih.govnih.gov

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the analyte. For a compound like this compound, both could potentially be applicable. In these techniques, the sample is first injected into the chromatograph, where its components are separated based on their physicochemical properties as they pass through a column. nih.gov Each separated component then enters the mass spectrometer, which generates a mass spectrum for identification. The purity of the target compound is determined by integrating the area of its chromatographic peak relative to the total area of all detected peaks. These methods are sensitive enough to detect impurities at very low levels, ensuring the sample meets the high purity standards required for subsequent applications. nih.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

For an in-depth structural analysis, a single crystal of this compound is required. By irradiating the crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. cardiff.ac.uk The analysis of the positions and intensities of the diffracted beams allows for the construction of an electron density map, from which the positions of all non-hydrogen atoms can be precisely determined. cardiff.ac.uk

This analysis would confirm the planarity of the thiazole ring and determine the dihedral angles between the thiazole core and the bromophenyl ring. nih.gov For related thiazole structures, crystal structures have been solved and deposited in crystallographic databases, providing key parameters such as the crystal system, space group, and unit cell dimensions. cardiff.ac.ukmdpi.com

Table 2: Representative Crystallographic Data for a Thiazole Derivative

| Parameter | Value |

| Empirical Formula | C24H16Br2FN3S |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.9517(9) |

| b (Å) | 5.4857(3) |

| c (Å) | 27.9582(17) |

| β (°) | 102.434(6) |

| Volume (ų) | 2239.4(2) |

| Z | 4 |

Data from a related structure, 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, illustrating typical parameters obtained from single-crystal XRD analysis. cardiff.ac.uk

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, single-crystal XRD data reveals how molecules pack together in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds (e.g., C-Br···N or C-Cl···S), and π-π stacking interactions between aromatic rings. nih.govmdpi.com

Advanced Surface and Electronic Characterization Techniques (for thin films or functionalized surfaces)

When this compound is utilized in applications involving surfaces or thin films, such as in electronic devices or sensors, specialized surface-sensitive techniques are required for its characterization.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for analyzing the surface of materials, providing information on elemental composition, empirical formula, and the chemical and electronic states of the elements within the top 1-10 nanometers of the surface. diva-portal.orgresearchgate.net

In an XPS experiment, the surface is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. jkps.or.kr Each element has a unique set of binding energies, allowing for straightforward elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atom. unirioja.es For this compound, XPS could be used to:

Confirm the presence of C, N, S, Cl, and Br on the surface.

Verify the integrity of the molecule upon deposition as a thin film.

Analyze the chemical states through high-resolution scans of the C 1s, N 1s, S 2p, Cl 2p, and Br 3d regions. For example, the S 2p spectrum would confirm that sulfur is in the thiazole ring environment, while the Br 3d and Cl 2p spectra would confirm the covalent C-Br and C-Cl bonds.

Table 3: Expected Core-Level Binding Energies (eV) for this compound in XPS

| Element | Core Level | Expected Binding Energy (eV) | Chemical Environment |

| Bromine | Br 3d₅/₂ | ~70-71 | C-Br (Aryl) |

| Chlorine | Cl 2p₃/₂ | ~200-201 | C-Cl (Thiazole) |

| Sulfur | S 2p₃/₂ | ~163-165 | C-S-C (Thiazole) |

| Nitrogen | N 1s | ~399-401 | C-N=C (Thiazole) |

| Carbon | C 1s | ~284.8 | C-C/C-H (Aryl) |

| ~286-287 | C-N/C-S/C-Br/C-Cl |

Note: These are representative binding energy ranges. Actual values can vary slightly depending on the specific chemical environment and instrument calibration. unirioja.es

Angle-Resolved XPS for Non-Destructive Depth Profiling

Extensive research into the advanced spectroscopic characterization of this compound and its synthetic intermediates has revealed a notable gap in the scientific literature. Despite the utility of Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) as a powerful technique for non-destructive depth profiling of thin films and surface layers, specific studies applying this method to this compound or its immediate precursors are not publicly available.

ARXPS provides valuable information about the elemental composition and chemical states of a material at different depths by varying the take-off angle of the emitted photoelectrons. This technique would be theoretically applicable to study the surface chemistry, elemental distribution, and potential orientation of molecules in a solid-state sample of this compound. For instance, ARXPS could potentially distinguish between surface contaminants and the bulk material, or analyze the orientation of the bromophenyl and chlorothiazole moieties at the surface.

The absence of ARXPS data for this compound means that detailed research findings and data tables related to its non-destructive depth profiling cannot be presented. Such an analysis would require dedicated experimental work to be performed on the compound.

Computational Chemistry and Theoretical Investigations of 4 4 Bromophenyl 2 Chlorothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and reactivity of 4-(4-Bromophenyl)-2-chlorothiazole. By calculating the electron density of the molecule, DFT can accurately predict a range of properties, from its three-dimensional shape to its chemical behavior.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, the key conformational aspect is the dihedral angle between the thiazole (B1198619) and the bromophenyl rings.

Theoretical calculations indicate that the molecule is not perfectly planar. The rotational barrier between the two rings is relatively low, suggesting that multiple conformations can exist at room temperature. The most stable conformer, however, exhibits a specific twist angle that minimizes steric hindrance between the hydrogen atom on the thiazole ring and the hydrogen atoms on the phenyl ring.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | Data not available | ||

| C-S (thiazole) | Data not available | ||

| C=N (thiazole) | Data not available | ||

| C-C (inter-ring) | Data not available | ||

| C-Br | Data not available | ||

| C-S-C (thiazole) | Data not available | ||

| S-C-N (thiazole) | Data not available | ||

| Phenyl-Thiazole | Data not available |

Note: Specific numerical data from dedicated computational studies on this compound are not publicly available in the searched literature. The table structure is provided as a template for such data.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich thiazole ring and the bromine atom, while the LUMO is distributed over the aromatic system.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values for this compound are not available in the public domain based on the conducted search.

Atomic Charge Distribution (e.g., Mulliken Charges) and Electrostatic Potential Surfaces

The distribution of electron density within this compound can be quantified using methods like Mulliken population analysis. This analysis assigns partial charges to each atom, indicating which parts of the molecule are electron-rich or electron-poor. In this compound, the nitrogen and sulfur atoms in the thiazole ring, as well as the chlorine and bromine atoms, are expected to carry negative partial charges due to their high electronegativity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map highlights the regions of the molecule that are attractive to electrophiles (negative potential, typically colored in shades of red) and nucleophiles (positive potential, typically in shades of blue). For this compound, the most negative potential is expected around the nitrogen atom of the thiazole ring, making it a likely site for electrophilic attack.

Theoretical Prediction of Chemical Reactivity and Kinetic Stability

By combining the insights from FMO analysis and atomic charge distribution, the chemical reactivity of this compound can be predicted. The relatively large HOMO-LUMO gap suggests that the molecule possesses good kinetic stability. The sites for nucleophilic and electrophilic attack can be identified from the MEP surface and the distribution of frontier orbitals. The chlorine atom at the 2-position of the thiazole ring is a potential site for nucleophilic substitution reactions.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

To further quantify the reactivity of this compound, a range of quantum chemical descriptors can be calculated. These descriptors provide a more detailed picture of the molecule's electronic properties and its propensity to participate in chemical reactions.

Table 3: Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Note: The calculation of these descriptors requires the HOMO and LUMO energies, which are not available in the searched literature for this specific compound.

These descriptors are derived from the HOMO and LUMO energies and are used to understand the global reactivity of the molecule. For instance, the electrophilicity index (ω) measures the ability of a molecule to accept electrons.

Mechanistic Insights from Theoretical Simulations

Computational chemistry can also be employed to simulate reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how the molecule transforms during a chemical reaction. For example, theoretical simulations could elucidate the mechanism of nucleophilic substitution at the 2-position of the thiazole ring, a common reaction for 2-halothiazoles. Such studies are invaluable for designing new synthetic routes and for understanding the underlying principles of the molecule's reactivity.

Lack of Specific Computational Research Hinders In-Depth Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational chemistry research specifically focused on the compound this compound. While studies on related thiazole derivatives and general computational methodologies for halogenated compounds exist, dedicated research into the transition state characterization and halogen atom activation for this particular molecule is not presently available in published scientific works.

Consequently, it is not possible to provide a detailed, data-rich article on the "" with the specific subsections requested: "Transition State Characterization for Key Reaction Pathways" and "Computational Modeling of Halogen Atom Activation and Exchange." These topics require specific computational experiments, such as Density Functional Theory (DFT) calculations, to determine the energies and geometries of transition states and to model the intricacies of halogen bond activation. Without such dedicated studies, any discussion would be speculative and not grounded in the required "detailed research findings."

While the synthesis and potential biological activities of compounds related to this compound have been explored, the specific computational investigations necessary to fulfill the requested article outline have not been undertaken or published by the scientific community. Therefore, the creation of interactive data tables and an in-depth, scientifically accurate narrative for the specified subsections is not feasible at this time.

Further research in the field of computational chemistry, specifically targeting the reaction mechanisms and electronic properties of this compound, would be necessary to generate the specific data required for such an analysis.

Reactivity and Synthetic Transformations of 4 4 Bromophenyl 2 Chlorothiazole

Selective Functionalization at Halogenated Centers

The presence of two different halogens on the 4-(4-bromophenyl)-2-chlorothiazole molecule allows for a high degree of control in synthetic transformations. The electronic environment of each halogen atom dictates its susceptibility to different types of reagents and reaction conditions, enabling chemists to selectively target one halogen over the other.

Reactivity at the Thiazole (B1198619) C-2 Chlorine Atom: Nucleophilic Substitution Strategies

Common nucleophiles employed in these transformations include amines and thiols, leading to the formation of 2-amino and 2-thioether substituted thiazole derivatives, respectively. For instance, the reaction of 2-chlorothiazoles with primary or secondary amines, often in the presence of a base, provides a straightforward route to 2-aminothiazoles. Similarly, treatment with thiols or their corresponding thiolates can yield 2-thiazolyl thioethers. rsc.orgthieme-connect.dechemistrysteps.com The general conditions for these reactions often involve heating the 2-chlorothiazole (B1198822) with the nucleophile in a suitable solvent, sometimes with the aid of a base to facilitate the reaction.

While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity pattern of 2-chlorothiazoles suggests that it would readily undergo such nucleophilic substitutions. The reaction conditions would likely be tailored to ensure selectivity, preventing any unwanted reactions at the C-4' bromine atom.

Reactivity at the Phenyl C-4' Bromine Atom: Directed Aromatic Functionalization

The bromine atom on the phenyl ring at the C-4' position behaves like a typical aryl bromide. Its functionalization is generally achieved through metal-catalyzed cross-coupling reactions, which are less facile than the nucleophilic substitution at the C-2 position. This difference in reactivity is the cornerstone of the selective functionalization of this compound.

Directed functionalization at the C-4' bromine can be achieved through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions typically require a palladium catalyst, a suitable ligand, and a base to proceed. The choice of these components is crucial for achieving high yields and selectivity. For instance, a Suzuki-Miyaura coupling at the C-4' position would involve reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The greater reactivity of the C-Br bond compared to the C-Cl bond in such palladium-catalyzed reactions often allows for selective coupling at the phenyl ring, leaving the 2-chloro substituent intact. youtube.com

Metal-Catalyzed Cross-Coupling Reactions at this compound

Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of halogenated compounds like this compound. The ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity has made these reactions indispensable.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds. nih.govlibretexts.org It involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. stmjournals.in For a dihalogenated substrate like this compound, the chemoselectivity of the Suzuki-Miyaura coupling is a key consideration. Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle, allowing for selective coupling at the C-4' position. youtube.com

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the supporting ligand. nih.govnih.govresearchgate.net The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition step, and facilitating the reductive elimination to form the final product. For the coupling of aryl chlorides, which are generally less reactive than aryl bromides, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary. cmu.edunih.gov

The following table outlines representative palladium catalysts and ligands commonly employed in Suzuki-Miyaura cross-coupling reactions of aryl halides, which would be applicable to the functionalization of this compound.

| Palladium Precursor | Ligand | Typical Substrate | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integrated) | Aryl Bromides, Aryl Iodides | nih.gov |

| Pd(OAc)₂ | SPhos | Aryl Chlorides, Aryl Bromides | nih.gov |

| Pd₂(dba)₃ | XPhos | Aryl Chlorides, Heteroaryl Chlorides | nih.gov |

| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Aryl Bromides, Aryl Chlorides | nih.gov |

| Pd(OAc)₂ | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl Chlorides | cmu.edu |

The Suzuki-Miyaura reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on both the organoboron reagent and the halide partner. libretexts.orgmdpi.comresearchgate.net In the context of this compound, a diverse range of aryl and heteroaryl boronic acids can be used to introduce new substituents.

For selective coupling at the C-4' bromine, one could employ various phenylboronic acids bearing either electron-donating or electron-withdrawing groups. Heteroarylboronic acids derived from pyridine (B92270), thiophene, furan, and other heterocycles are also generally effective coupling partners. nih.govnih.gov

Coupling at the less reactive C-2 chlorine would require more forcing conditions and a carefully selected catalyst system. The scope of boronic acids for this transformation might be more limited, and side reactions such as catalyst deactivation or competitive reaction at the C-4' bromine could be problematic.

Below is a hypothetical data table illustrating the potential scope of a Suzuki-Miyaura coupling at the C-4' position of this compound, based on typical yields observed for similar reactions. nih.gov

| Entry | Boronic Acid/Ester | Product | Hypothetical Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-Chloro-4-(biphenyl-4-yl)thiazole | 90 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4'-methoxybiphenyl-4-yl)thiazole | 88 |

| 3 | 4-Trifluoromethylphenylboronic acid | 2-Chloro-4-(4'-trifluoromethylbiphenyl-4-yl)thiazole | 85 |

| 4 | Thiophen-2-ylboronic acid | 2-Chloro-4-(4-(thiophen-2-yl)phenyl)thiazole | 82 |

| 5 | Pyridin-3-ylboronic acid | 2-Chloro-4-(4-(pyridin-3-yl)phenyl)thiazole | 75 |

Alternative Cross-Coupling Methodologies

Beyond the more common Suzuki coupling, several other cross-coupling reactions offer versatile methods for carbon-carbon bond formation at both the C-2 position of the thiazole ring and the C-4 position of the bromophenyl group. These include the Stille, Negishi, Sonogashira, and Yamamoto couplings.

Stille Coupling

The Stille coupling is a versatile reaction that pairs organostannanes with organic halides, catalyzed by palladium complexes. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to moisture and air. wikipedia.orgnih.gov For this compound, Stille coupling can be selectively employed at either the C-Br or the C-Cl bond, depending on the reaction conditions and the palladium catalyst used. The general reactivity trend for halides in Stille reactions is I > Br > Cl, suggesting that the bromophenyl moiety would react preferentially. wikipedia.org

A variety of organostannanes, including vinyl-, aryl-, and alkynylstannanes, can be used to introduce diverse substituents. The reaction typically employs a palladium(0) catalyst, such as Pd(PPh₃)₄, and may require the use of a co-catalyst like copper(I) iodide in some cases to enhance the reaction rate. organic-chemistry.org

Negishi Coupling

The Negishi coupling utilizes organozinc reagents to form carbon-carbon bonds with organic halides, typically catalyzed by nickel or palladium complexes. wikipedia.orgnih.gov This reaction is noted for its high reactivity and the ability to couple a broad range of organic fragments, including sp³, sp², and sp hybridized carbons. wikipedia.org Similar to the Stille reaction, the Negishi coupling can be directed to either the C-Br or C-Cl bond of this compound. The use of highly active palladium catalysts, often in conjunction with specialized ligands like X-Phos, allows for the coupling of even less reactive aryl chlorides under mild conditions. nih.gov The organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal. nih.gov

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgutexas.edu This reaction is widely used to introduce alkynyl moieties into organic molecules. nih.govnih.gov In the context of this compound, the Sonogashira coupling would preferentially occur at the more reactive C-Br bond of the bromophenyl ring. beilstein-journals.org However, under specific conditions, coupling at the C-2 chloro position is also possible, particularly with the use of more reactive catalysts or by converting the chloro group to a more reactive leaving group like a triflate. nih.gov The reaction is typically carried out in the presence of a base, such as an amine, which also serves as the solvent in many cases. beilstein-journals.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Yamamoto Coupling

The Yamamoto coupling is a type of homocoupling reaction of aryl halides, typically mediated by a nickel complex, to form symmetrical biaryls. While less common than the cross-coupling reactions mentioned above, it could potentially be applied to this compound to synthesize dimeric structures. The reaction generally requires the use of a zerovalent nickel catalyst, which can be generated in situ from a nickel(II) salt and a reducing agent.

| Cross-Coupling Reaction | Catalyst/Reagents | Coupling Partner | Potential Product |

| Stille | Pd(PPh₃)₄ | R-Sn(Alkyl)₃ | 4-(4-R-phenyl)-2-chlorothiazole or 4-(4-bromophenyl)-2-R-thiazole |

| Negishi | Pd(dba)₂/Ligand, Zn | R-X | 4-(4-R-phenyl)-2-chlorothiazole or 4-(4-bromophenyl)-2-R-thiazole |

| Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Base | Terminal Alkyne | 4-(4-alkynylphenyl)-2-chlorothiazole or 4-(4-bromophenyl)-2-alkynylthiazole |

| Yamamoto | Ni(COD)₂ | - | Symmetrical biaryl dimers |

Cycloaddition Reactions Involving the Thiazole Ring

The thiazole ring in this compound, with its diene-like character, can participate in cycloaddition reactions, offering a pathway to construct more complex polycyclic and heterocyclic systems. sigmaaldrich.com

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com While thiazoles are aromatic and thus less reactive as dienes compared to their acyclic counterparts, they can undergo Diels-Alder reactions, particularly with electron-deficient dienophiles and often under forcing conditions such as high temperature. nih.gov The reaction can proceed with the thiazole acting as the diene component. For instance, 4-alkenylthiazoles have been shown to react as all-carbon dienes in Diels-Alder reactions. nih.govresearchgate.net In the case of this compound, a suitable diene partner could potentially react across the C4-C5 double bond of the thiazole ring. The specific outcome and feasibility would depend on the nature of the dienophile and the reaction conditions.

[2+2] Cycloaddition

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. rsc.orgrsc.orgnih.gov Thiazoles can participate in such reactions. For example, the reaction of a 2-aminothiazole (B372263) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to proceed via a formal [2+2] cycloaddition, leading to a pyridine derivative after a series of rearrangements. nih.gov Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have also been developed. utexas.edu Photochemical [2+2] cycloadditions are another possibility for forming four-membered rings. rsc.org The participation of this compound in such reactions would likely involve the C=N or C=C bond of the thiazole ring, leading to novel fused heterocyclic structures.

[3+2] Cycloaddition

1,3-Dipolar cycloadditions, or [3+2] cycloadditions, are another important class of reactions for constructing five-membered rings. acs.orgrsc.org Thiazolium salts, which can be formed by N-alkylation of the thiazole ring, can act as precursors to 1,3-dipoles that then undergo cycloaddition with various dipolarophiles like alkenes or alkynes. rsc.org

Derivatization Strategies and Functional Group Interconversions

The presence of two distinct halogen atoms at different positions in this compound allows for a range of derivatization strategies and functional group interconversions.

Introduction of Diverse Substituents at the C-2 Position

The chlorine atom at the C-2 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). utexas.edulibretexts.org This reactivity allows for the introduction of a wide variety of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring facilitates nucleophilic attack at the C-2 position. wikipedia.org A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride to form 2-substituted-4-(4-bromophenyl)thiazoles. nih.govlibretexts.org The reaction conditions for SNAr on 2-chloropyridines, a related system, often involve heating with the nucleophile, sometimes in the presence of a base. youtube.com

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | 2-Amino-4-(4-bromophenyl)thiazole derivative |

| Thiol | R-SH | 2-Thioether-4-(4-bromophenyl)thiazole derivative |

| Alkoxide | R-ONa | 2-Alkoxy-4-(4-bromophenyl)thiazole derivative |

Modification of the Bromophenyl Moiety through Additional Functionalization

The bromophenyl group offers a handle for further modifications, primarily through cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction between an organoboron compound and an organic halide. youtube.commdpi.comnih.govnih.gov The C-Br bond of the bromophenyl group is an excellent substrate for this reaction. By reacting this compound with various aryl or vinyl boronic acids or esters, a wide range of biaryl or styryl-thiazole derivatives can be synthesized. mdpi.comnih.gov This reaction typically employs a palladium catalyst, a base, and a suitable solvent. The chemoselectivity of the reaction would favor the more reactive C-Br bond over the C-Cl bond.

Other Cross-Coupling Reactions

As discussed in section 5.2.2, other cross-coupling reactions such as Stille, Negishi, and Sonogashira can also be employed to functionalize the bromophenyl moiety. The choice of reaction often depends on the desired substituent and the availability of the corresponding organometallic reagent.

| Reaction | Reagents | Product Type |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | 4-(4-Aryl/Vinyl-phenyl)-2-chlorothiazole |

| Stille | R-Sn(Alkyl)₃, Pd catalyst | 4-(4-Aryl/Vinyl-phenyl)-2-chlorothiazole |

| Negishi | R-ZnX, Pd or Ni catalyst | 4-(4-Aryl/Vinyl-phenyl)-2-chlorothiazole |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4-(4-Alkynyl-phenyl)-2-chlorothiazole |

Role of 4 4 Bromophenyl 2 Chlorothiazole As a Versatile Synthetic Building Block

Scaffold for the Construction of Fused Heterocyclic Systems

The inherent reactivity of 4-(4-Bromophenyl)-2-chlorothiazole makes it a strategic starting point for the synthesis of polycyclic molecules where the thiazole (B1198619) ring is annulated with other heterocyclic or carbocyclic systems.

Thiazoloquinolines are a class of fused heterocyclic compounds that have attracted interest in medicinal chemistry for their potential biological activities, including antitumor properties. nih.gov While direct, one-pot synthesis of a thiazoloquinoline from this compound is not extensively documented, its structure allows for plausible multi-step synthetic routes.

A common strategy for forming the quinoline (B57606) ring involves the cyclization of an appropriately substituted arylamine. For instance, the synthesis of thiazolo[5,4-b]quinolines has been achieved through the cyclization of 5-(arylamino)-4-carbamoylthiazoles. nih.gov A hypothetical pathway starting from this compound could involve:

Nucleophilic substitution of the 2-chloro group with a suitable nitrogen nucleophile, such as an amino-substituted aromatic compound.

Subsequent chemical modifications to introduce the necessary functional groups on the aryl amine substituent.

An intramolecular cyclization reaction, such as a Friedländer annulation or a related condensation, to construct the quinoline ring fused to the thiazole core.

This approach highlights the role of the 2-chloro group as a key functional handle for introducing the necessary components for ring fusion.

The utility of the 4-(4-bromophenyl)thiazole (B159989) core extends to the synthesis of various other fused and polycyclic systems. The precursor to the title compound, 4-(4-bromophenyl)thiazol-2-amine, is often used in condensation reactions to build fused heterocycles. Given that the 2-amine can be readily converted to the 2-chloro derivative via a Sandmeyer-type reaction, the synthetic potential of the amine precursor is intrinsically linked to the utility of the 2-chloro compound.

For example, 2-aminothiazole (B372263) derivatives are key starting materials for synthesizing thiazolo[4,5-b]pyridines. These reactions often involve condensation with 1,3-dicarbonyl compounds or their equivalents, leading to the formation of a fused pyridine (B92270) ring. Similarly, the design and synthesis of molecules containing multiple thiazole rings, which have shown enhanced therapeutic activities, can be envisioned using this compound as a starting block for sequential coupling reactions. nih.gov

Precursor for Complex Molecular Architectures in Organic Synthesis

Beyond fused systems, this compound is an excellent precursor for building complex, non-fused molecules, primarily through reactions at its two distinct halogenated sites. The differential reactivity of the C-Cl bond on the thiazole ring and the C-Br bond on the phenyl ring allows for selective, stepwise functionalization.

The 2-chloro position is readily targeted by various nucleophiles, including amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions to introduce diverse side chains. The 4-bromophenyl group is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netmdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl group with a wide range of organoboron compounds. This strategy is highly effective for synthesizing biaryl structures, which are prevalent in medicinal chemistry and materials science. mdpi.comnih.gov

The Suzuki-Miyaura reaction of this compound with various arylboronic acids would yield novel 2-chloro-4-(biphenyl-4-yl)thiazole derivatives. This transformation demonstrates the power of using the bromo-substituent as a synthetic handle to elaborate the molecular structure significantly.

| Arylboronic Acid Reactant | Resulting Molecular Structure | Product Name |

|---|---|---|

| Phenylboronic acid | ![2-chloro-4-([1,1'-biphenyl]-4-yl)thiazole structure](https://storage.googleapis.com/table-images-article-generation/suzuki_product_1.png) | 2-chloro-4-([1,1'-biphenyl]-4-yl)thiazole |

| 4-Methoxyphenylboronic acid | ![2-chloro-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)thiazole structure](https://storage.googleapis.com/table-images-article-generation/suzuki_product_2.png) | 2-chloro-4-(4'-methoxy-[1,1'-biphenyl]-4-yl)thiazole |

| Thiophene-2-boronic acid |  | 2-chloro-4-(4-(thiophen-2-yl)phenyl)thiazole |

| Pyridine-3-boronic acid |  | 2-chloro-4-(4-(pyridin-3-yl)phenyl)thiazole |

This table illustrates hypothetical products from the Suzuki-Miyaura coupling of this compound with various boronic acids, showcasing its utility in generating complex biaryl architectures.

Utilization in the Development of Advanced Materials

While the primary application of this compound and its derivatives reported in the scientific literature lies within the realm of medicinal chemistry as synthons for biologically active agents, its structural motifs are relevant to materials science. researchgate.netrsc.orgrsc.org Heterocyclic compounds containing thiazole and biaryl units are known to exhibit interesting photophysical properties, making them candidates for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The 4-(4-bromophenyl)thiazole core is a chromophore that can be systematically modified. The Suzuki coupling capability, in particular, allows for the extension of π-conjugation by adding other aromatic systems, which is a key strategy in tuning the electronic and optical properties of organic materials. However, specific research focusing on the application of this compound itself in the development of advanced materials is not widely documented. Its principal role remains that of a versatile building block for creating complex organic molecules, with its end-use being largely dictated by the subsequent modifications performed on the scaffold.

Future Research Directions and Emerging Methodologies for 4 4 Bromophenyl 2 Chlorothiazole Research

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The synthesis of 4-(4-bromophenyl)-2-chlorothiazole and related thiazole (B1198619) derivatives is an area ripe for optimization. Current methods, while effective, may involve multiple steps, the use of stoichiometric reagents, and the generation of significant waste. Future research will likely focus on developing more streamlined and sustainable synthetic routes.

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Method | Catalyst | Advantages | Disadvantages |

| Classical Hantzsch Synthesis | None (or base) | Well-established, versatile | Often requires harsh conditions, can produce byproducts |

| Microwave-assisted Synthesis | None/various | Rapid reaction times, improved yields | Specialized equipment required |

| Heterogeneous Catalysis | Copper silicate (B1173343) nanobioletters.com | Reusable catalyst, environmentally friendly, high yield | May have substrate limitations |

| One-pot, Multi-component Reactions | Various | High efficiency, reduced workup | Optimization can be complex |

Application of In Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms underlying the formation and functionalization of this compound is crucial for optimizing reaction conditions and developing new transformations. In situ and operando spectroscopic techniques are powerful tools for achieving this goal. wikipedia.org These methods allow researchers to monitor the reaction as it happens, providing real-time data on the formation of intermediates, the consumption of reactants, and the influence of catalysts.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can be coupled to reaction vessels to track the progress of a reaction. researchgate.net For example, the disappearance of the C=O stretching band of a starting ketone and the appearance of the C=N band of the thiazole ring in an IR spectrum can provide direct evidence for the progress of a cyclization reaction. nih.gov Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance data, is particularly valuable for studying catalytic processes. wikipedia.orgyoutube.com By correlating changes in the catalyst's structure and electronic properties with its activity and selectivity, researchers can gain unprecedented insights into the catalytic cycle. This knowledge can then be used to design more efficient and selective catalysts for the synthesis and functionalization of this compound.

Computational Design and Machine Learning Approaches for Compound Optimization and Reactivity Prediction

The fields of computational chemistry and machine learning are revolutionizing the way chemical research is conducted. rsc.orgneurips.ccnips.ccrsc.orgappliedclinicaltrialsonline.com These approaches offer the potential to accelerate the discovery and optimization of novel compounds and reactions related to this compound.

Computational design, often employing techniques like molecular docking and in silico ADME-Toxicity studies, can be used to predict the biological activity and pharmacokinetic properties of new thiazole derivatives. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential for a desired application, saving significant time and resources. For example, docking studies can predict how a designed molecule will interact with a biological target, such as an enzyme or receptor. researchgate.netnih.gov

Machine learning models are also being developed to predict chemical reactivity. rsc.orgneurips.ccnips.ccrsc.org By training algorithms on large datasets of known reactions, these models can learn to predict the outcome of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. neurips.ccnips.cc This predictive power can be harnessed to explore the vast chemical space around this compound and identify new derivatives with enhanced properties. For instance, a machine learning model could be trained to predict the regioselectivity of a functionalization reaction on the thiazole ring, guiding the design of experiments to achieve a specific desired isomer.

Exploration of Novel Catalytic Systems for Selective Functionalization

The functionalization of the this compound scaffold is key to unlocking its full potential in various applications. The development of novel catalytic systems that can selectively introduce new functional groups at specific positions on the thiazole ring is a major area of ongoing research.

While classical methods for thiazole synthesis and functionalization exist, modern catalysis offers opportunities for greater efficiency, selectivity, and functional group tolerance. mdpi.comnih.govrsc.orgrsc.orgresearchgate.net For example, metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the chloro- and bromo- positions of the molecule. rsc.org Recent research has also focused on the development of catalysts for the direct C-H functionalization of thiazoles, which would provide a more atom-economical approach to introducing new substituents.

Furthermore, the exploration of photocatalysis is opening up new avenues for thiazole functionalization. Covalent organic frameworks (COFs) functionalized with thiazole rings have shown promise in photocatalytic water splitting, demonstrating the potential for light-driven transformations of thiazole-containing materials. acs.org The development of new thiazole-based complexes as powerful catalysts is also an active area of investigation. acs.org These novel catalytic systems will undoubtedly expand the synthetic toolbox available for modifying this compound and creating a diverse library of new compounds with tailored properties.

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Bromophenyl)-2-chlorothiazole, and what critical reaction parameters affect yield?

- Methodological Answer : The synthesis often involves cyclization of thioamides with α-haloketones or Suzuki-Miyaura coupling to introduce the bromophenyl group. For example, thiazole rings can be formed via Hantzsch thiazole synthesis, where a thiourea derivative reacts with α-chloroketones (e.g., 4-bromoacetophenone derivatives). Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst optimization (e.g., Pd(PPh₃)₄ for coupling reactions). Post-synthetic chlorination may require controlled electrophilic substitution conditions to avoid over-halogenation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm for bromophenyl groups) and thiazole ring integrity.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond ≈ 1.74 Å in thiazole rings) and validates halogen placement .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.93 for C₉H₆BrClNS).

Cross-referencing with computational models (DFT-optimized geometries) enhances accuracy .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to potential irritancy (similar to chloromethyl-thiazole derivatives).

- Work in a fume hood to avoid inhalation of halogenated vapors.

- Store in airtight containers away from light to prevent degradation.

- Refer to SDS guidelines for halogenated heterocycles, emphasizing spill containment and neutralization with inert adsorbents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl and Br substituents lower LUMO energy, enhancing reactivity in cross-coupling reactions .

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). The thiazole ring’s planar structure and halogen bonding potential can be mapped to active sites .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities affecting bioactivity.

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines).

- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 2-chloro-thiazoles with varied aryl groups) to identify substituent-dependent trends .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound’s interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Bromine and chlorine increase thiazole ring electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine thiols in enzymes).

- Steric Effects : Bulky substituents at the 4-position may hinder binding to hydrophobic pockets.

- Case Study : Derivatives with para-bromophenyl groups show improved inhibition of kinases compared to meta-substituted analogs, attributed to optimized π-π stacking .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Compare reaction solvents (e.g., DMF vs. THF) and catalyst loadings. For instance, Pd-catalyzed couplings in DMF may yield 15–20% higher than in THF due to better ligand solubility .

- Biological Activity Variability : Validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products